1-(4-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carbonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves regiospecific reactions, as seen in compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, where specific regioisomers are formed, showcasing the precision required in synthesizing such complex molecules (Kumarasinghe et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is stabilized by intramolecular interactions. For instance, a study on a related compound revealed its structure was stabilized by an intramolecular C—H⋯N hydrogen bond, forming an S(6) ring motif, and intermolecular C—H⋯O hydrogen bonds linking molecules into chains (Shahani et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives are varied, with some compounds synthesized through reactions like that of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride to form chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, demonstrating the versatility of pyrazole chemistry (Mu et al., 2012).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as crystal structure and molecular conformation, are crucial for understanding their stability and reactivity. For example, the crystal structure of a related compound showed that molecular packing is influenced by weak intermolecular interactions, highlighting the importance of these forces in determining the compound's physical properties (Zhang et al., 2009).
Scientific Research Applications
Synthesis and Structural Analysis
The compound has been used in the synthesis of various heterocyclic compounds. For example, it was involved in the preparation of (Z)-ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate, highlighting its utility in forming complex molecular structures (Zhang, Zhang, & Guo, 2009).
Another study used this compound in the synthesis of (Z)-3-(4-chlorophenyl)-3-[N,N-di-(4-chloro-3-ethyl-1-methy-5-pyrazole formyl)-amino]-2-ethyl cyanoacrylates, demonstrating its role in the creation of new cyanoacrylate compounds (Zheng Jing, 2012).
Crystallographic Studies
In a crystallographic study, 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide was synthesized using this compound. The study provided insights into molecular structure and interactions through X-ray crystallography (Mu et al., 2012).
The synthesis of 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one involved this compound and was analyzed for its crystal structure. This research aids in understanding the geometrical and intermolecular aspects of such compounds (Shahani et al., 2010).
Molecular Interactions and Conformation
A study on 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime used this compound to explore molecular interactions, specifically focusing on hydrogen bonding and chain formation in crystals (Dai et al., 2011).
Research on the compound 2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide, synthesized using the target compound, investigated its crystal structure, focusing on the orientations and interactions of its molecular components (Jian-qiang Zhang et al., 2011).
Safety And Hazards
This involves discussing the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal procedures would also be mentioned.
Future Directions
This involves discussing potential future research directions involving the compound. This could include potential applications, modifications to improve the compound’s properties, or unanswered questions about the compound’s behavior.
I hope this general guide is helpful. If you have a specific question about a different compound or a specific aspect of “1-(4-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carbonyl chloride”, feel free to ask!
properties
IUPAC Name |
1-(4-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F3N2O/c12-6-1-3-7(4-2-6)18-9(11(14,15)16)8(5-17-18)10(13)19/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJFCXJQJOAJMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371504 | |
Record name | 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carbonyl chloride | |
CAS RN |
175137-19-6 | |
Record name | 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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